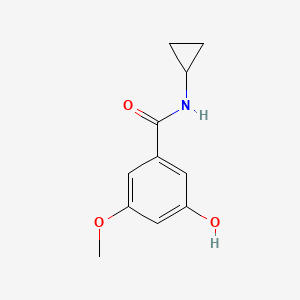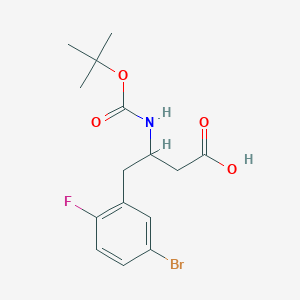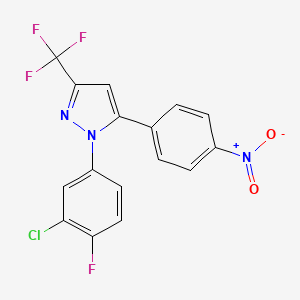
3-Linoleoyl-2-oleoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Linoleoyl-2-oleoyl-sn-glycerol is a diacylglycerol where the oleoyl and linoleoyl groups are attached to the second and third positions of the glycerol backbone, respectively . This compound is a type of triacylglycerol, which is a major component of natural fats and oils. It is known for its role in various biological processes and its presence in different types of vegetable oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-linoleoyl-2-oleoyl-sn-glycerol typically involves the esterification of glycerol with linoleic and oleic acids. One common method is to react glycerol with linoleic acid and oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods. Lipases are often used to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Linoleoyl-2-oleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and free fatty acids.
Transesterification: This reaction involves the exchange of ester groups between molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Transesterification: Methanol, ethanol, and sodium methoxide as a catalyst.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Transesterification: Methyl esters or ethyl esters of fatty acids and glycerol.
Scientific Research Applications
3-Linoleoyl-2-oleoyl-sn-glycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triacylglycerols in various chemical reactions.
Biology: This compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: It is used in the production of biodiesel and as an ingredient in cosmetics and food products.
Mechanism of Action
The mechanism of action of 3-linoleoyl-2-oleoyl-sn-glycerol involves its interaction with various enzymes and receptors in the body. It can act as a substrate for lipases, which hydrolyze it to release free fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and lipid signaling .
Comparison with Similar Compounds
Similar Compounds
1-Linoleoyl-2-oleoylglycerol: This compound has a similar structure but with the linoleoyl and oleoyl groups attached to different positions on the glycerol backbone.
1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol: This compound features myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively.
1-Palmitoyl-2-linoleoyl-sn-glycerol: This compound has palmitic acid and linoleic acid attached to the glycerol backbone.
Uniqueness
3-Linoleoyl-2-oleoyl-sn-glycerol is unique due to its specific arrangement of fatty acid groups, which influences its physical and chemical properties. This arrangement affects its behavior in biological systems and its reactivity in chemical processes .
Properties
Molecular Formula |
C39H70O5 |
|---|---|
Molecular Weight |
619.0 g/mol |
IUPAC Name |
[(2R)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m1/s1 |
InChI Key |
FQNNBQJKEBDPQS-VCAYUJMESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)




![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)



